molecular formula C10H12N4O3 B11872766 Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 66857-98-5

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11872766
CAS No.: 66857-98-5
M. Wt: 236.23 g/mol
InChI Key: SIWWHXAVPHQHSB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic scaffold. This compound features a 1-methyl substituent, a 4-amino group, and an ethyl ester at position 3.

Properties

CAS No.

66857-98-5

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

ethyl 4-amino-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H12N4O3/c1-3-17-10(16)6-7(11)5-4-12-14(2)8(5)13-9(6)15/h4H,3H2,1-2H3,(H3,11,13,15)

InChI Key

SIWWHXAVPHQHSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C)N

Origin of Product

United States

Preparation Methods

Reaction Design and Starting Materials

The most well-documented synthesis begins with 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in ethanol at room temperature, catalyzed by AC-SO3H. The pyrazole ring’s 1-methyl substitution originates from the starting material, while the ethyl ester group is introduced via the solvent system. This method leverages the Brønsted acidity of AC-SO3H to facilitate a sequential ring-opening and ring-closing cascade, culminating in the target compound.

Mechanistic Insights

The reaction proceeds through three key stages:

  • Nucleophilic Attack : Aniline attacks the carbonitrile group of the dihydropyrano-pyrazole, initiating ring opening.

  • Cyclization : The liberated nitrile group reacts intramolecularly with the pyrazole’s amine, forming the pyridine ring.

  • Esterification : Ethanol acts as both solvent and esterifying agent, yielding the carboxylate moiety.

The AC-SO3H catalyst enhances reaction kinetics by stabilizing intermediates through hydrogen bonding and acid-mediated proton transfer.

Optimization and Scalability

Key parameters for maximizing yield include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 wt%72–80%
Temperature25°C (room temp)>70% efficiency
Reaction Time2–3 hoursMinimal byproducts
SolventEthanolEsterification

Gram-scale synthesis under these conditions achieves 80% yield, demonstrating industrial viability.

Alternative Synthetic Pathways

Diazotization and Coupling

Diazotization of aminopyrazole intermediates, followed by coupling with malononitrile or ethyl acetoacetate, represents another theoretical route. However, such approaches often necessitate harsh conditions (e.g., nitrous acid at 0–5°C), reducing their practicality compared to the AC-SO3H method.

Comparative Analysis of Methodologies

The AC-SO3H-catalyzed cascade reaction outperforms alternative strategies in three areas:

  • Operational Simplicity : Single-pot synthesis eliminates intermediate isolation.

  • Environmental Impact : Ethanol serves as a green solvent, and AC-SO3H is recyclable.

  • Yield Consistency : Batch-to-batch variability remains below 5% at scale.

In contrast, hydrazine-based routes require multistep protocols and generate stoichiometric waste.

Structural Confirmation and Purity

Post-synthesis analysis includes:

  • FT-IR : Absorption bands at 1715 cm⁻¹ (ester C=O) and 3320 cm⁻¹ (N-H stretch).

  • 1H NMR : Key signals include δ 1.35 (t, J = 7.1 Hz, CH2CH3), δ 4.30 (q, J = 7.1 Hz, OCH2), and δ 6.45 (s, NH2).

  • Mass Spectrometry : Molecular ion peak at m/z = 263.1 (M+H)+ .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo compounds exhibit promising antimicrobial properties. Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies using disc diffusion methods have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. The compound's low IC50 values indicate strong activity compared to standard chemotherapeutic agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Pyrazole Ring: The initial step involves the condensation of appropriate hydrazones with carbonyl compounds to form the pyrazole core.
  • Carboxylation: Subsequent carboxylation leads to the introduction of the carboxylate group at position five.
  • Ethyl Ester Formation: Finally, the reaction with ethyl chloroformate results in the formation of the ethyl ester derivative.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various derivatives of pyrazolo compounds including this compound. The antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli using standard microbiological techniques. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound revealed its ability to inhibit cell growth in several cancer cell lines including breast and lung cancer models. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates post-treatment with varying concentrations of this compound. Results showed a significant increase in apoptotic cells compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[3,4-b]pyridine core allows diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparison with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Evidence Source
Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Me, 4-NH₂, 5-COOEt ~265.26 (estimated) Amino group enhances hydrogen bonding; ester improves lipophilicity.
Ethyl 4-chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Cyclopropylmethyl, 4-Cl, 5-COOEt 280.0 [M+H]+ Chlorine increases electrophilicity; cyclopropylmethyl adds steric bulk. Used in PET imaging ligand synthesis.
Ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate 1-Et, 4-NHBu, 6-Me, 5-COOEt 340.85 Butylamino group enhances solubility; methyl at position 6 stabilizes the ring.
Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Et, 6-Et, 4-Cl, 5-COOEt N/A Diethyl groups increase hydrophobicity; chloro substituent may reduce metabolic stability. Predicted pKa: 1.87.

Key Observations :

  • Amino vs. Chloro Substituents: The 4-amino group in the target compound likely improves aqueous solubility and hydrogen-bonding capacity compared to chloro-substituted analogs (e.g., ), which are more lipophilic and reactive toward nucleophilic substitution .
  • Ester Position : The ethyl ester at position 5 is conserved across analogs, suggesting its role in modulating bioavailability and serving as a synthetic handle for further derivatization .

Biological Activity

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a related compound was synthesized through the reaction of ethyl bromoacetate with a pyrazole derivative in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) . The characterization of synthesized compounds is often performed using techniques such as NMR and X-ray crystallography to confirm their structure and purity.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit antiviral activity against various viruses. For example, compounds containing similar pyrazole structures have shown effectiveness against the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) . Ethyl 4-amino-1-methyl-6-oxo derivatives could potentially share these antiviral properties due to structural similarities.

CompoundVirus TargetedActivity
Compound 5HSV-1High anti-HSV activity
Compound 6TMVSignificant antiviral effect

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Pyrazolo derivatives have been shown to inhibit pro-inflammatory pathways, particularly through the modulation of NF-kB and MAPK signaling pathways . Notably, some compounds demonstrated IC50 values below 50 µM in cell-based assays, indicating potent anti-inflammatory effects.

CompoundIC50 (µM)Mechanism
Compound 13i<50NF-kB/AP-1 inhibition
Compound 16<50MAPK pathway modulation

Antibacterial Activity

Research has suggested that pyrazolo compounds possess antibacterial properties as well. The incorporation of specific functional groups enhances their activity against various bacterial strains. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

In a study focusing on structure-activity relationships (SAR), modifications to the pyrazolo structure were systematically analyzed to optimize biological activity. The findings revealed that specific substitutions at the 5-position of the pyrazole ring significantly influenced both potency and selectivity against target pathogens .

Notable Findings:

  • Modifications : Introduction of different substituents at key positions led to enhanced activity.
  • Selectivity : Certain derivatives exhibited selective inhibition against specific viral and bacterial strains.
  • Mechanistic Insights : Molecular docking studies provided insights into binding affinities with target proteins.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

The compound is typically synthesized via multicomponent reactions or cascade processes. For example, pyrazolo[3,4-b]pyridine scaffolds can be generated by reacting 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with amines in the presence of a sulfonated carbon catalyst (AC-SO3H), achieving yields up to 80% under mild conditions. Key steps include ring-opening/closure cascades and recrystallization for purification . Alternative routes involve Suzuki coupling of aryl bromides with boronic acids using Pd(OAc)₂ and PPh₃ as catalysts .

Q. How is the structural identity of this compound confirmed experimentally?

Structural validation employs spectroscopic techniques:

  • 1H/13C NMR identifies proton environments and carbon frameworks (e.g., δ 7.08–6.98 ppm for aromatic protons in DMSO-d6) .
  • HRMS confirms molecular weight (e.g., m/z 406.1219 [M+H]+) .
  • IR spectroscopy detects functional groups (e.g., 1719 cm⁻¹ for ester C=O stretches) .
  • X-ray crystallography (using SHELXL) resolves bond lengths, angles, and crystal packing .

Q. What analytical methods ensure purity during synthesis?

Purity is assessed via:

  • TLC (e.g., hexane:ethyl acetate 9:1) to monitor reaction progress .
  • Melting point analysis (e.g., 155°C for hydrolyzed derivatives) .
  • Chromatography (flash column or HPLC) to isolate intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation in pyrazolo[3,4-b]pyridine synthesis?

Optimization strategies include:

  • Catalyst screening : AC-SO3H enhances reaction efficiency and reduces side reactions compared to traditional acids .
  • Solvent selection : Polar aprotic solvents (e.g., DCE) improve solubility of intermediates in Pd-catalyzed couplings .
  • Temperature control : Reflux in POCl₃ (120°C) ensures complete chlorination without decomposition .

Q. What computational tools are used to predict and validate the electronic properties of this compound?

  • Molecular docking evaluates binding affinities to biological targets (e.g., anti-HSV-1 activity) .
  • DFT calculations predict HOMO/LUMO energies and charge distribution, corroborating experimental UV-Vis data (e.g., λmax 339 nm) .
  • Crystallographic software (SHELX/WinGX) refines X-ray data to resolve anisotropic displacement parameters .

Q. How do researchers resolve contradictions between theoretical and experimental spectroscopic data?

Discrepancies are addressed by:

  • Cross-validation : Comparing NMR shifts with simulated spectra (e.g., using Gaussian or ADF software) .
  • Isotopic labeling : Tracking reaction pathways to confirm proposed mechanisms .
  • Dynamic NMR studies : Resolving conformational equilibria affecting peak splitting .

Q. What methodologies enable the study of bioactivity in pyrazolo[3,4-b]pyridine derivatives?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or viral proteases .
  • Cellular uptake studies : Use fluorescently tagged analogs to track intracellular distribution .
  • SAR analysis : Modify substituents (e.g., methylthio groups) to correlate structure with activity .

Methodological Notes

  • Crystallographic refinement : SHELXL’s twin refinement module is critical for handling high-resolution or twinned data .
  • Synthetic scalability : Gram-scale synthesis (e.g., 5.0 mmol batches) requires inert atmospheres and controlled reagent addition to maintain yield .
  • Data reproducibility : Ensure NMR spectra are acquired at consistent field strengths (e.g., 400 MHz) and referenced to TMS .

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